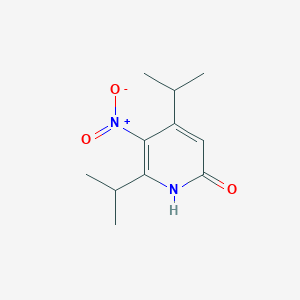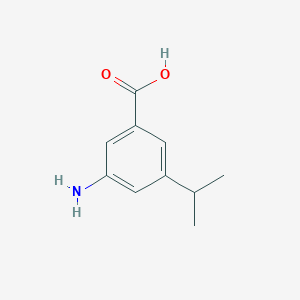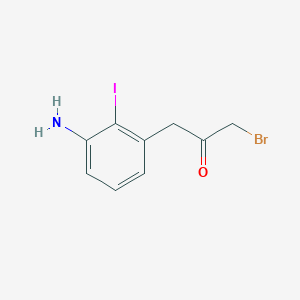![molecular formula C8H11N3O2 B14062964 5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)
5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2,4-pentanedione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Applications De Recherche Scientifique
5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazine: Another isomer of triazine with different nitrogen atom positions.
1,3,5-Triazine:
Tetrazine: A related heterocyclic compound with four nitrogen atoms in the ring.
Uniqueness
5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
ethyl 5,6-dimethyl-1,2,4-triazine-3-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-4-13-8(12)7-9-5(2)6(3)10-11-7/h4H2,1-3H3 |
Clé InChI |
MDTJEVIGLPQGBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=C(N=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)


![1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol](/img/structure/B14062940.png)



